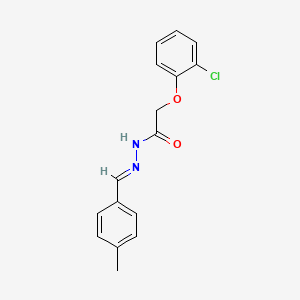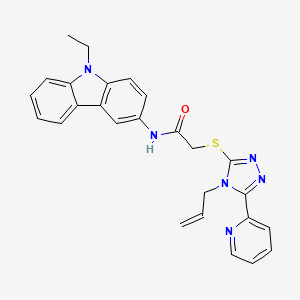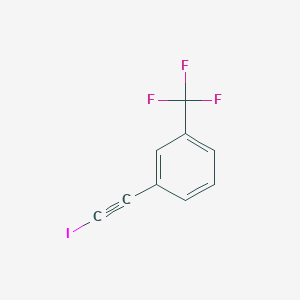![molecular formula C46H54N4O10 B12039613 2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B12039613.png)
2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[133102,1004,9This compound is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine, which are used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catharanthine Tartrate can be synthesized through various chemical reactions involving the precursor compounds found in Catharanthus roseus. The synthesis typically involves multiple steps, including extraction, purification, and chemical modification of the natural alkaloids .
Industrial Production Methods: Industrial production of Catharanthine Tartrate involves large-scale extraction from Catharanthus roseus plants, followed by chemical synthesis to produce the desired compound. The process requires precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Catharanthine Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Catharanthine Tartrate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Catharanthine Tartrate include modified alkaloids with enhanced biological activity. These products are often used in the development of new pharmaceuticals and therapeutic agents .
Scientific Research Applications
Catharanthine Tartrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing complex alkaloids. In biology and medicine, it is studied for its anti-cancer, anti-parasitic, and vasodilatory properties. The compound has shown potential in treating diseases such as cancer, malaria, and hypertension .
Mechanism of Action
Catharanthine Tartrate exerts its effects by inhibiting voltage-gated calcium channel currents. This action decreases blood pressure and heart rate, making it useful in treating cardiovascular conditions. The compound also exhibits anti-mitotic activity by binding to tubulin, which is essential for cell division .
Comparison with Similar Compounds
Catharanthine Tartrate is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other vinca alkaloids such as vinblastine and vincristine, which also have anti-cancer properties. Catharanthine Tartrate’s distinct molecular structure allows for different pharmacological effects and applications .
Properties
Molecular Formula |
C46H54N4O10 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
OXIDCVCPXUNSCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)

![4-((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12039543.png)

![N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039545.png)
![2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12039548.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12039550.png)
![ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12039553.png)
![2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12039577.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12039583.png)



